molecular formula C12H18N2O2 B8338773 Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Cat. No. B8338773
M. Wt: 222.28 g/mol
InChI Key: VOTDMFOCDAANMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(1-azabicyclo[3.2.1]octan-6-yl)-2-cyanoacetate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10(6-13)11-8-14-5-3-4-9(11)7-14/h9-11H,2-5,7-8H2,1H3

InChI Key

VOTDMFOCDAANMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CN2CCCC1C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate (41 g, 0.19 mol) in abs. ethanol (500 ml) was treated with 10% palladium on carbon (5 g) and hydrogen in a Parr shaker at 30 psi for 5 h. Filtration and evaporation gave the title compound in 36 g yield.
Name
ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl(1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate (41 g, 0.19 mol) in abs. ethanol (500 ml) was treated with 10% palladium on carbon (5 g) and hydrogen in a Parr shaker at 30 psi for 5 h. Filtration and evaporation gave the title compound in 36 g yield.
Name
ethyl(1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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